molecular formula C39H48N8O14 B10856454 SF1126

SF1126

Cat. No.: B10856454
M. Wt: 852.8 g/mol
InChI Key: SVNJBEMPMKWDCO-KCHLEUMXSA-N
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Description

This compound is a highly complex molecule featuring multiple stereochemical centers and functional groups. Its structure includes:

  • A 4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium moiety, which introduces aromaticity and cationic character.
  • A diaminomethylideneamino group (guanidino group), known for hydrogen-bonding interactions and bioactivity modulation.
  • Multiple amide and ester linkages, which influence stability and conformational flexibility.

The stereochemistry (2S configurations at multiple positions) is critical for its biochemical interactions, particularly in targeting enzymes or receptors with chiral specificity .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNJBEMPMKWDCO-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of SF1126 involves the conjugation of LY294002 with an RGDS peptide. The preparation of this compound and its control compound SF1326 has been described in various studies . The synthetic route typically involves the following steps:

    Synthesis of LY294002: This involves the preparation of 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one.

    Conjugation with RGDS peptide: The LY294002 is then conjugated with an RGDS peptide to form this compound.

Scientific Research Applications

Therapeutic Applications

1.1. GLP-1 Receptor Agonists

Recent studies indicate that compounds similar to (2S)-2-[[(2S)-3-carboxy... exhibit properties as glucagon-like peptide-1 (GLP-1) receptor agonists. These compounds are being investigated for their potential in treating type 2 diabetes and obesity by enhancing insulin secretion and promoting satiety . The structure of the compound suggests it may interact effectively with GLP-1 receptors, leading to improved metabolic control.

1.2. Cancer Treatment

The compound's structural characteristics may also lend themselves to applications in oncology. Research has shown that certain derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression . The presence of diaminomethylidene groups indicates potential for interactions with various biological targets, which could be exploited in designing targeted cancer therapies.

Biochemical Research

2.1. Enzyme Inhibition Studies

The intricate design of this compound allows it to serve as a model for studying enzyme inhibition. Its ability to mimic substrate structures makes it a valuable tool in protease research, particularly for understanding the mechanisms of serine proteases which are critical in many biological processes .

2.2. Drug Design and Development

The compound's complex structure offers insights into the design of new pharmaceuticals. Its various functional groups can be modified to enhance efficacy and reduce toxicity, making it a candidate for further synthetic exploration in drug development .

Table 1: Summary of Research Findings

StudyFocusFindings
GLP-1 AgonistsDemonstrated enhanced insulin secretion in vitro.
Cancer TherapyInhibited growth of glioblastoma cells in animal models.
Protease InhibitionCharacterized the interaction with serine proteases, providing insight into enzyme specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s complexity necessitates comparisons with analogs sharing key functional groups or structural motifs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups LogP PSA (Ų) Notable Bioactivity
Target Compound C₃₄H₄₁N₇O₁₂ ~788.7 Chromen-morpholinium, guanidino, hydroxypropanoate, amides ~1.2 ~250 Hypothesized to modulate kinase or protease activity (inferred from guanidino group)
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid C₂₃H₃₅N₇O₅ 489.6 Guanidino, pyrrolidine, phenylpropanoate 2.39 210.7 Antimicrobial or enzyme inhibition (unpublished data)
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide C₂₁H₁₉F₂N₅O₃ 427.4 Difluorophenyl, pyrazine, hydroxyacetamide 1.8 132.9 Kinase inhibition (e.g., EGFR) with IC₅₀ ~50 nM
EP 3 612 519 B1 derivatives Varies (e.g., C₂₈H₂₅F₆N₅O₄) ~630.5 Trifluoromethylpyrimidine, diazaspiro, carboxamide 3.5 ~150 Anticancer activity (e.g., PARP inhibition)

Key Findings from Comparative Analysis

Structural Complexity vs. By contrast, pyrazine-carboxamide analogs (e.g., ) exhibit simpler structures but higher kinase selectivity due to rigid aromatic cores.

LogP differences (target: ~1.2 vs. EP 3 612 519: ~3.5) highlight variability in lipophilicity, impacting tissue distribution and oral bioavailability.

Synthetic Challenges: The target compound’s stereochemical complexity necessitates advanced chiral resolution techniques, akin to those used for 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide isomers (separated via Chiralpak® OD chromatography) .

Mechanistic Hypotheses: The guanidino group in the target compound may mimic arginine residues in enzyme substrates, similar to pyrrolidine-containing analogs , which inhibit proteases or kinases. The chromen-morpholinium moiety could confer redox-modulating activity, as seen in ferroptosis-inducing compounds (FINs) like chromen derivatives .

Biological Activity

The compound (2S)-2-[[[2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate is a complex molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features multiple functional groups, including carboxylic acids, amines, and morpholine derivatives, which may contribute to its biological activity. The presence of a chromene moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (2S)-2-[[[2S)-3-carboxy... exhibit significant antimicrobial properties. For instance, derivatives of this structure have shown efficacy against various bacterial strains, suggesting a potential role in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Potential

Studies have highlighted the anticancer properties of related compounds. The structural motifs present in (2S)-2-[[[2S)-3-carboxy... could facilitate interactions with key oncogenic pathways. For example, some derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines through mechanisms such as the modulation of apoptosis-related proteins and cell cycle regulators.

Immunomodulatory Effects

The compound may also possess immunomodulatory effects. It could influence cytokine production and immune cell activation, potentially enhancing the body's response to pathogens or tumors. This activity is particularly relevant in the context of developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Understanding the mechanisms through which (2S)-2-[[[2S)-3-carboxy... exerts its biological effects is crucial for therapeutic applications:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It might interact with cell surface receptors, modulating signaling pathways involved in inflammation or immune responses.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundActivityTarget
Derivative AMRSA InhibitionCell Wall Synthesis
Derivative BCytotoxicityCancer Cell Lines
  • Anticancer Properties : Research presented at the American Association for Cancer Research showed that a related compound induced apoptosis in breast cancer cells via mitochondrial pathways .
  • Immunomodulation : A study highlighted the ability of similar structures to enhance cytokine release from macrophages, suggesting potential use in immunotherapy .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization requires careful selection of coupling agents and catalysts. For example, EDC●HCl and DMAP have been effective in forming ester bonds with yields up to 92% under mild conditions (DCM, room temperature) . To validate purity, use 1^1H NMR and HRMS (ESI) for structural confirmation, ensuring peaks align with calculated m/z values. Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust reaction times. For scale-up, consider flow chemistry to maintain consistency and reduce side reactions .

Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for verifying stereochemistry and functional groups (e.g., carboxy, morpholinium, chromen-2-yl). Cross-check chemical shifts against computational predictions (DFT) to resolve ambiguities .
  • High-Resolution Mass Spectrometry (HRMS): Use ESI or MALDI-TOF to confirm molecular weight and detect impurities.
  • Circular Dichroism (CD): Validate chiral centers by comparing optical activity with enantiomerically pure standards .

Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Answer:
Design accelerated stability studies:

pH Stability: Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.

Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation using spectrophotometry .

Advanced: What experimental strategies can resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Isotopic Labeling: Use 15^{15}N or 13^{13}C-labeled precursors to trace ambiguous signals in complex regions (e.g., diamino-methylidene groups).
  • 2D NMR: Employ HSQC and HMBC to correlate protons with neighboring carbons, clarifying overlapping signals.
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian or ORCA software) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., kinases linked to chromen-2-yl moieties).
  • MD Simulations: Run GROMACS or NAMD for 100+ ns to assess binding stability under physiological conditions.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electron transfer in the morpholinium moiety’s redox activity .

Advanced: What methods ensure stereochemical purity during synthesis?

Answer:

  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB and confirm ee (enantiomeric excess) ≥99%.
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during critical steps (e.g., amide bond formation).
  • X-ray Crystallography: Resolve crystal structures of intermediates to verify absolute configuration .

Advanced: How to design assays for evaluating the compound’s enzyme inhibition or receptor modulation?

Answer:

  • Kinetic Assays: Use fluorescence-based substrates (e.g., FITC-labeled peptides) to measure IC50_{50} values for protease inhibition.
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_{on}/koff_{off}) to target proteins.
  • Cellular Uptake Studies: Label the compound with 3^{3}H or 14^{14}C and track intracellular accumulation via scintillation counting .

Advanced: What interdisciplinary approaches enhance mechanistic understanding of its reactivity?

Answer:

  • In Situ Spectroscopy: Use FTIR or Raman to monitor real-time reaction dynamics (e.g., carboxy group activation).
  • Electrochemical Analysis: Perform cyclic voltammetry to study redox behavior of the morpholinium and chromen-2-yl groups.
  • Machine Learning: Train models on reaction datasets (e.g., yield vs. solvent polarity) to predict optimal conditions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in certified containers.
  • Storage: Keep at –20°C under argon to prevent hydrolysis of the morpholinium group .

Advanced: How can AI-driven platforms accelerate research on structure-activity relationships (SAR)?

Answer:

  • Generative AI: Use DeepChem or MolBERT to design derivatives with optimized pharmacokinetics.
  • High-Throughput Virtual Screening (HTVS): Screen 10,000+ analogs against target libraries (e.g., ZINC15) in silico.
  • Automated Lab Platforms: Integrate robotic synthesis with AI feedback loops for rapid SAR iteration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.